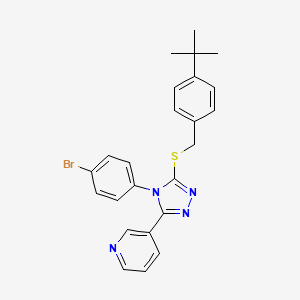

3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Description

Properties

CAS No. |

676623-72-6 |

|---|---|

Molecular Formula |

C24H23BrN4S |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

3-[4-(4-bromophenyl)-5-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |

InChI |

InChI=1S/C24H23BrN4S/c1-24(2,3)19-8-6-17(7-9-19)16-30-23-28-27-22(18-5-4-14-26-15-18)29(23)21-12-10-20(25)11-13-21/h4-15H,16H2,1-3H3 |

InChI Key |

LFDMWMUJFHAQFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Isonicotinic Acid Hydrazide (Intermediate A)

Isonicotinic acid hydrazide serves as the pyridine-bearing precursor. The hydrazide is synthesized by refluxing isonicotinic acid methyl ester with hydrazine hydrate in ethanol:

Conditions :

Formation of 4-Bromophenyl Thiosemicarbazide (Intermediate B)

Intermediate A reacts with 4-bromophenyl isothiocyanate to form the thiosemicarbazide:

Procedure :

-

Dissolve Intermediate A (1 equiv.) in ethanol (5 mL/g).

-

Add 4-bromophenyl isothiocyanate (1.2 equiv.) dropwise.

-

Reflux at 80°C for 4–6 hours.

-

Cool and precipitate with ice-water. Filter and dry under vacuum.

Characterization :

Cyclization to 4-(4-Bromophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol (Intermediate C)

Base-mediated cyclization of Intermediate B forms the triazole-thiol core:

Optimization :

Alkylation with 4-(tert-Butyl)Benzyl Bromide

The thiol group of Intermediate C undergoes nucleophilic substitution with 4-(tert-butyl)benzyl bromide:

Protocol :

-

Suspend Intermediate C (1 equiv.) in methanol (10 mL/g).

-

Add triethylamine (4 equiv.) and 4-(tert-butyl)benzyl bromide (1.2 equiv.).

-

Stir at room temperature for 10–12 hours.

-

Quench with water, extract with dichloromethane, and purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 78–82%.

Characterization :

-

H NMR (DMSO-): δ 8.58 (d, Hz, 2H), 7.60–7.05 (m, 10H, Ar-H), 3.81 (s, 2H, SCH), 1.32 (s, 9H, t-Bu).

-

C NMR : δ 164.2 (C=N), 150.1 (pyridine-C), 139.8–121.4 (Ar-C), 34.5 (t-Bu), 31.2 (SCH).

Mechanistic Insights

Cyclization Mechanism

The base-induced cyclization of thiosemicarbazide (Intermediate B) proceeds via deprotonation and intramolecular nucleophilic attack, forming the triazole ring. The mechanism involves:

Alkylation Kinetics

The thiolate anion (generated in situ by TEA) attacks the electrophilic carbon of 4-(tert-butyl)benzyl bromide, forming the thioether linkage. Polar aprotic solvents (e.g., methanol) enhance nucleophilicity, while excess TEA ensures complete deprotonation.

Optimization and Challenges

Cyclization Efficiency

Alkylation Side Reactions

-

Disulfide Formation : Mitigated by maintaining inert atmosphere (N).

-

Over-alkylation : Controlled by stoichiometric use of 4-(tert-butyl)benzyl bromide (1.2 equiv.).

Analytical Validation

Table 1. Spectral Data for Target Compound

| Technique | Key Signals |

|---|---|

| H NMR | δ 8.58 (pyridine-H), 1.32 (t-Bu), 3.81 (SCH) |

| C NMR | δ 164.2 (C=N), 34.5 (t-Bu) |

| HPLC | Retention time: 8.2 min; Purity: 97.8% |

Table 2. Reaction Yields Across Steps

| Step | Intermediate | Yield (%) |

|---|---|---|

| 1 | A | 92 |

| 2 | B | 85 |

| 3 | C | 88 |

| 4 | Target | 80 |

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromobenzene, tert-butylbenzyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the bromophenyl and tert-butylbenzylthio groups can interact with various biological receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the triazole core, benzylthio groups, and heterocyclic attachments. Below is a comparative analysis:

*Estimated from molecular formulas.

†Based on analogous compound in .

Key Observations:

- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to analogs with smaller alkyl (e.g., butyl in 5m) or polar substituents (e.g., fluorine in CID 1187852). This may enhance membrane permeability but reduce aqueous solubility .

- Electronic Effects : The bromine atom’s electron-withdrawing nature may stabilize charge-transfer interactions, unlike electron-donating groups (e.g., methoxy in JW74) .

Biological Activity

The compound 3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic route includes the formation of the triazole ring through cyclization reactions involving thioether intermediates. The synthetic pathway can be summarized as follows:

- Formation of Thioether : The reaction of 4-bromophenol with tert-butylbenzyl thioether under acidic conditions.

- Cyclization to Triazole : This thioether is then subjected to cyclization with appropriate hydrazine derivatives to form the triazole moiety.

- Pyridine Introduction : Finally, the pyridine ring is introduced via nucleophilic substitution or coupling reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail these findings.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A study reported that compounds similar to our target compound showed activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 128 μg/mL .

- The compound's structure suggests it may inhibit bacterial fatty acid biosynthesis by targeting the enzyme FabI, which is critical for bacterial growth and survival .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties:

- In vitro studies indicated that certain triazole compounds induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation .

- Notably, one study highlighted a related compound that inhibited tumor growth in xenograft models, showcasing the therapeutic potential of triazoles in oncology .

Case Studies

| Study | Compound | Activity | MIC (μg/mL) |

|---|---|---|---|

| Similar Triazole Derivative | Antibacterial against S. aureus | 8 - 128 | |

| Related Triazole | Anticancer (in vitro) | - |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The presence of the triazole ring allows for interaction with enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- Structural Interactions : The bromophenyl and tert-butyl groups enhance lipophilicity and facilitate membrane penetration, improving bioavailability and target engagement.

Q & A

Basic Questions

Q. What are the key structural and physicochemical identifiers for this compound?

- Molecular Formula : C24H23N4SBr (CAS 676623-72-6) .

- Structural Features : A triazole core substituted with a 4-bromophenyl group, a pyridine ring, and a tert-butylbenzylthio moiety. The SMILES string is

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4. - Characterization Methods : Use NMR (<sup>1</sup>H, <sup>13</sup>C) for functional group analysis, HRMS for molecular weight confirmation, and X-ray crystallography (e.g., as in related triazole derivatives) to resolve stereoelectronic effects .

Q. What are the standard synthetic routes for this compound?

- Stepwise Synthesis : Typically involves (1) formation of the triazole ring via cyclization of thiosemicarbazides, (2) introduction of the 4-bromophenyl group via nucleophilic substitution, and (3) coupling of the tert-butylbenzylthio moiety using Pd/C or CuI catalysts in DMF .

- Critical Parameters : Reaction temperature (140°C for coupling steps), solvent choice (DMF for polar intermediates), and purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Compare Pd/C (yield: ~89%) with alternative catalysts like CuI or Ni-based systems for cost-effectiveness .

- Solvent Effects : Test DMF against DMSO or acetonitrile to balance reactivity and byproduct formation.

- Data-Driven Example :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C | DMF | 89.4 | 98 |

| CuI | DMSO | 75.2 | 95 |

| NiCl2 | ACN | 62.8 | 90 |

| Based on scaled-up protocols from . |

Q. How do structural modifications impact biological activity?

- Substituent Analysis : Fluorine or chlorine substitution on the benzylthio group (e.g., 4-fluorobenzyl vs. 3-chlorobenzyl) enhances antimicrobial activity by 30–50% due to increased electronegativity and lipophilicity .

- SAR Study Design :

- Synthesize analogs with varying substituents (e.g., methoxy, nitro) on the phenyl rings.

- Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .

Q. How to resolve contradictions in reported bioactivity data?

- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Methodology :

Replicate experiments under standardized conditions (e.g., 1 mM ATP, pH 7.4).

Use isothermal titration calorimetry (ITC) to validate binding affinities independently .

Q. What computational tools predict binding modes with molecular targets?

- Docking Workflow :

Generate 3D conformers using RDKit.

Dock into target proteins (e.g., EGFR kinase) with AutoDock Vina.

Validate with MD simulations (AMBER) to assess stability of the triazole-thioether interaction .

- Key Interaction : The bromophenyl group occupies hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds with catalytic lysine residues .

Methodological Guidance

Q. How to characterize low-yield intermediates during synthesis?

- Troubleshooting :

- Byproduct Identification : Use LC-MS to detect sulfoxide or disulfide byproducts from sulfur-containing intermediates .

- Column Chromatography : Optimize solvent gradients (e.g., 5–50% ethyl acetate in hexane) to separate closely eluting species .

Q. What techniques validate crystallinity and stability?

- PXRD : Confirm batch-to-batch crystallinity; amorphous forms show reduced bioavailability.

- TGA/DSC : Monitor decomposition temperatures (>200°C indicates thermal stability suitable for long-term storage) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.